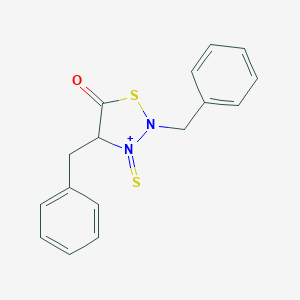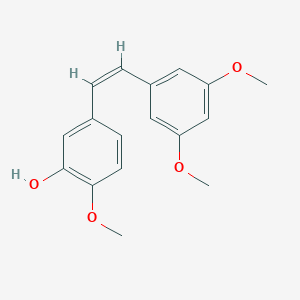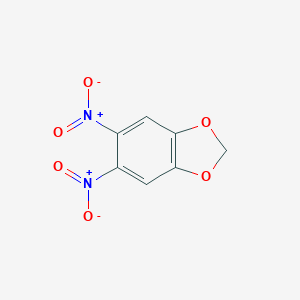
5,6-Dinitro-1,3-benzodioxole
Vue d'ensemble
Description
5,6-Dinitro-1,3-benzodioxole: is an organic compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol . It is characterized by the presence of two nitro groups (-NO2) attached to a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its pale-yellow to yellow-brown solid form .
Applications De Recherche Scientifique
Chemistry: 5,6-Dinitro-1,3-benzodioxole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
Target of Action
The primary target of 5,6-Dinitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 triggers a series of biochemical reactions that lead to changes in gene expression and cellular processes .
Biochemical Pathways
The interaction of this compound with TIR1 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell elongation, division, and differentiation . The compound enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight (21212) and solid physical form suggest that it may have good bioavailability
Result of Action
The action of this compound results in a significant promotion of root growth in plants . By enhancing auxin signaling, it stimulates root development and helps plants establish a robust root system . This can potentially improve plant survival and productivity, especially under stress conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:
1,3-Benzodioxole+2HNO3→this compound+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dinitro-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5,6-Diamino-1,3-benzodioxole.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 1,2-Dinitro-4,5-methylenedioxybenzene
- 1,2-Methylenedioxy-4,5-dinitrobenzene
- 5,6-Dinitro-2H-1,3-benzodioxole
Uniqueness: 5,6-Dinitro-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5 and 6 positions enhances its reactivity and potential for forming various derivatives .
Propriétés
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
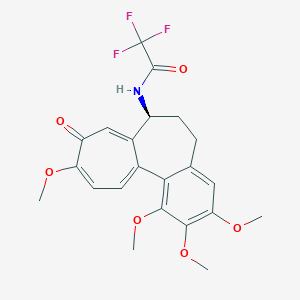
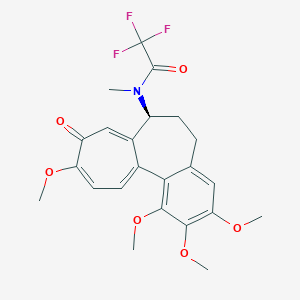
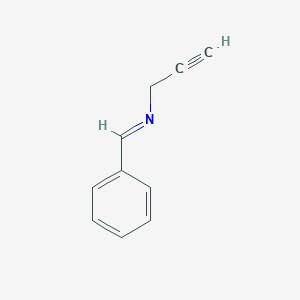
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
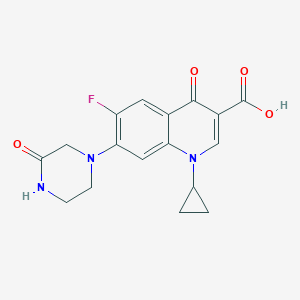
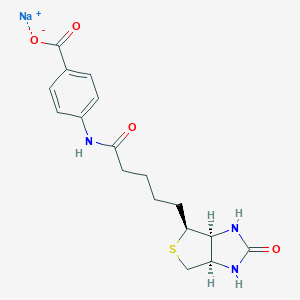

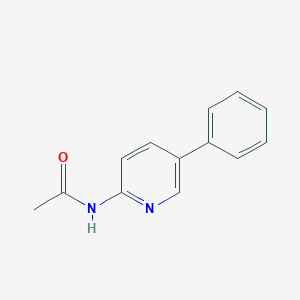
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
